

5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-1,3-benzodioxole

Cat. No.: B1345674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **5-Chloro-1,3-benzodioxole**, a halogenated derivative of 1,3-benzodioxole, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring the methylenedioxy bridge and a reactive chlorine substituent on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of **5-Chloro-1,3-benzodioxole**, along with a detailed experimental protocol for its synthesis and an exploration of its applications in the development of novel therapeutic agents.

Chemical Identity and Structure

5-Chloro-1,3-benzodioxole, also known as 4-chloro-1,2-methylenedioxybenzene, is an organic compound with the chemical formula $C_7H_5ClO_2$.^{[1][2][3][4]} The structure consists of a benzene ring fused to a 1,3-dioxolane ring, with a chlorine atom substituted at the 5-position of the benzodioxole core.

- IUPAC Name: **5-chloro-1,3-benzodioxole**^[4]
- CAS Number: 7228-38-8^{[4][5]}
- Molecular Formula: $C_7H_5ClO_2$ ^{[1][2][3][5]}

- Synonyms: 1-Chloro-3,4-methylenedioxybenzene, 5-Chlorobenzo[d][1][3]dioxole, 3,4-Methylenedioxyphenyl chloride[1]

Physical and Chemical Properties

5-Chloro-1,3-benzodioxole is typically a clear, pale yellow to yellow liquid at room temperature.[1][6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	156.57 g/mol	[3][7]
Exact Mass	155.9978071 Da	[4]
Appearance	Clear pale yellow to yellow liquid	[1][6]
Density	1.34 g/mL at 25 °C	[1][2][8]
Boiling Point	185-187 °C	[8]
Flash Point	201 °F (93.9 °C)	[1][2][9]
Refractive Index (n _{20/D})	1.556	[1][2][8]
XLogP3	2.2	[4]
Topological Polar Surface Area	18.5 Å ²	[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **5-Chloro-1,3-benzodioxole**. Key spectral data are available from various sources:

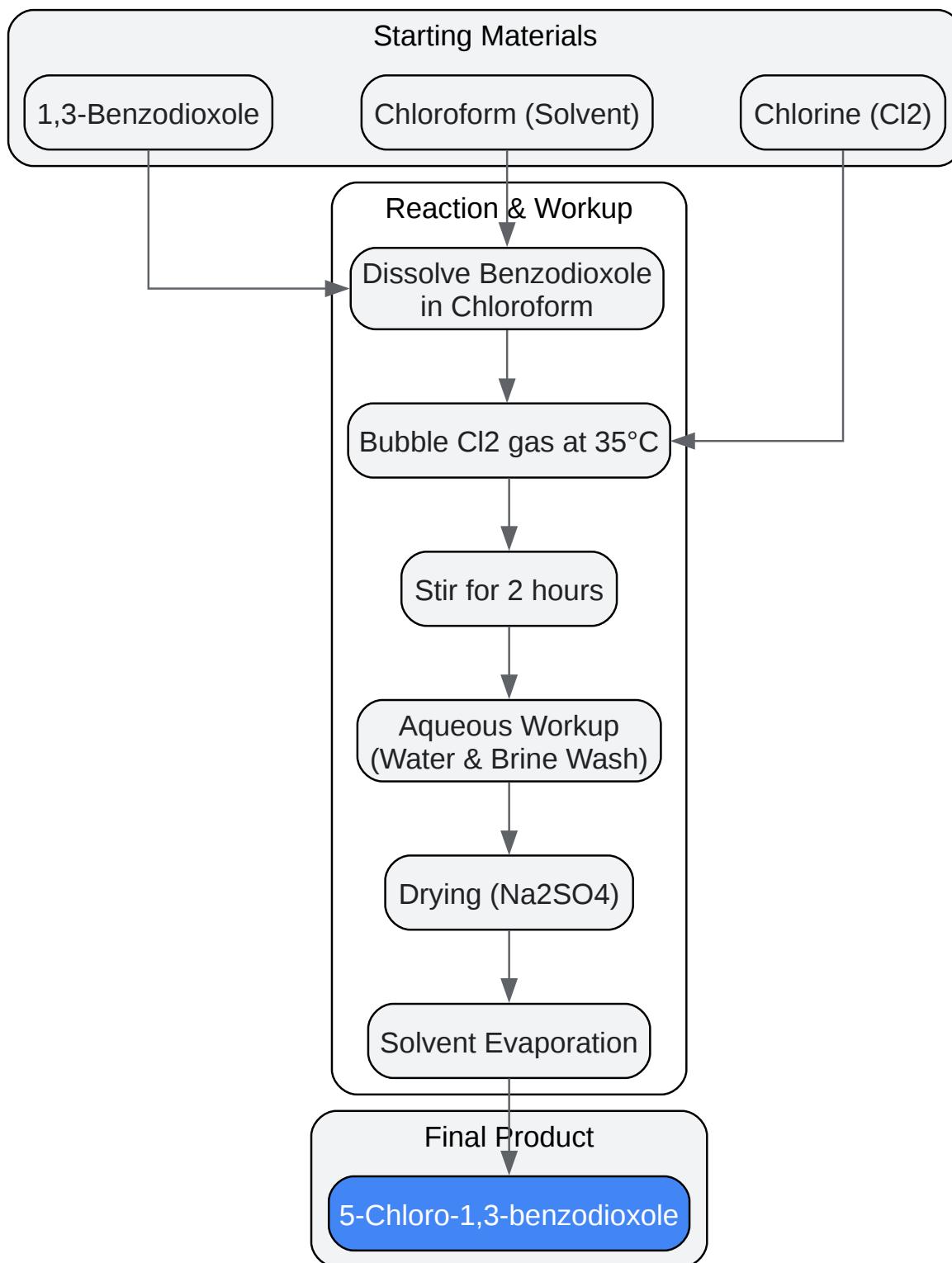
- ¹H NMR and ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure.[2][10][11] The ¹³C NMR spectrum is typically recorded in CDCl₃.[11]
- Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining the molecular weight and fragmentation pattern of the compound.[5]

Synthesis and Reactivity

5-Chloro-1,3-benzodioxole is primarily synthesized through the electrophilic chlorination of 1,3-benzodioxole. Its reactivity is characterized by the properties of the aromatic ring, which can undergo further substitution, and its utility as a precursor in coupling reactions.

Experimental Protocol: Synthesis via Chlorination

A common method for the preparation of **5-Chloro-1,3-benzodioxole** involves the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[\[7\]](#)


Materials:

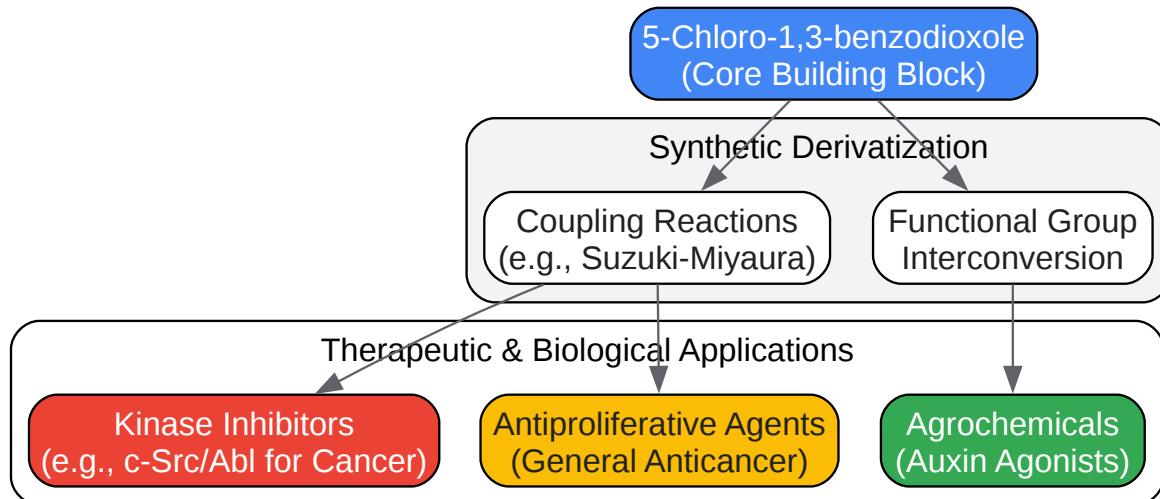
- 1,3-Benzodioxole
- Chlorine gas (Cl₂)
- Chloroform (CHCl₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Brine solution
- Water

Procedure:[\[7\]](#)

- In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-benzodioxole and chloroform.
- Stir the mixture to dissolve the starting material.
- Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at approximately 35 °C.
- After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.
- Upon completion, wash the reaction mixture twice with water.

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield **5-Chloro-1,3-benzodioxole**. This procedure has been reported to achieve a yield of 96.2%.[\[7\]](#)

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **5-Chloro-1,3-benzodioxole**.

Applications in Research and Drug Development

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[\[12\]](#) **5-Chloro-1,3-benzodioxole** serves as a key intermediate, providing a site for further chemical modification, often through coupling reactions like the Suzuki-Miyaura coupling, to generate more complex molecules with therapeutic potential.[\[12\]](#)

Key Application Areas:

- Kinase Inhibitors: The **5-Chloro-1,3-benzodioxole** scaffold has been incorporated into novel kinase inhibitors. For instance, it is a component of AZD0530, a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor investigated for its potent antitumor activity.[\[13\]](#)
- Anticancer Agents: Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[\[14\]](#)[\[15\]](#) The benzodioxole ring can be conjugated with other active groups, such as arsenicals, to improve anti-tumor efficiency.[\[14\]](#)
- Plant Growth Promoters: Novel auxin receptor agonists have been designed using the 1,3-benzodioxole structure as a base, leading to the discovery of compounds that promote root growth in plants like *Arabidopsis thaliana* and *Oryza sativa*.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Logical pathway from core chemical to diverse applications.

Safety and Handling

5-Chloro-1,3-benzodioxole is classified as an irritant.^[1] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.^[1] It should be handled in a well-ventilated area.^[1] For storage, it is recommended to keep it in a cool place, such as between 2-8°C.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Page loading... wap.guidechem.com

- 3. 5-chloro-1,3-benzodioxole [stenutz.eu]
- 4. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1,3-benzodioxole [webbook.nist.gov]
- 6. 5-Chloro-1,3-benzodioxole, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 5-CHLORO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 5-CHLORO-1,3-BENZODIOXOLE | 7228-38-8 [chemicalbook.com]
- 9. 5-CHLORO-1,3-BENZODIOXOLE CAS#: 7228-38-8 [amp.chemicalbook.com]
- 10. 5-CHLORO-1,3-BENZODIOXOLE(7228-38-8) 1H NMR [m.chemicalbook.com]
- 11. spectratabase.com [spectratabase.com]
- 12. worldresearchersassociations.com [worldresearchersassociations.com]
- 13. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- To cite this document: BenchChem. [5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345674#5-chloro-1-3-benzodioxole-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com